Product packaging for Methyl 2-(3-formylphenoxy)propanoate(Cat. No.:CAS No. 140451-38-3)

Methyl 2-(3-formylphenoxy)propanoate

Cat. No.: B118339
CAS No.: 140451-38-3
M. Wt: 208.21 g/mol
InChI Key: XYICAICUHXILNM-UHFFFAOYSA-N
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Description

Structural Context and Functional Group Analysis within Phenoxy Esters

Phenoxy esters, as a class of organic compounds, are defined by the presence of a phenyl group bonded to an ester moiety through an ether linkage. This structural motif is the foundation of Methyl 2-(3-formylphenoxy)propanoate. A detailed analysis of its functional groups reveals the following key features:

Methyl Ester Group (-COOCH₃): This functional group is susceptible to a variety of reactions, most notably hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols. The ester group is generally considered an electron-withdrawing group, which can influence the reactivity of the aromatic ring.

Formyl Group (-CHO): The aldehyde functionality is a highly reactive and versatile handle for synthetic transformations. It can readily undergo nucleophilic addition reactions, oxidation to a carboxylic acid, reduction to an alcohol, and participate in various condensation reactions to form new carbon-carbon and carbon-heteroatom bonds. The formyl group is a deactivating, meta-directing substituent on the benzene (B151609) ring in electrophilic aromatic substitution reactions.

The interplay of these functional groups within the phenoxy ester framework is crucial to the compound's chemical behavior. The presence of both an electrophilic aldehyde carbon and an ester carbonyl group provides multiple sites for chemical modification.

Interactive Data Table of Functional Groups in this compound
Functional GroupChemical FormulaKey Reactions
EtherR-O-R'Generally stable, cleavage under harsh conditions
Methyl Ester-COOCH₃Hydrolysis, Transesterification, Reduction
Aldehyde (Formyl)-CHONucleophilic Addition, Oxidation, Reduction, Condensation Reactions

Significance as a Versatile Synthetic Intermediate in Organic Synthesis

The true value of this compound lies in its capacity to serve as a versatile intermediate in multi-step organic syntheses. The distinct reactivity of its functional groups allows for sequential and selective chemical modifications, enabling the construction of complex molecular architectures from a relatively simple starting material.

Synthetic Utility of the Formyl Group:

The aldehyde functionality is a gateway to a vast array of chemical transformations. For instance, it can participate in:

Wittig Reaction: To form alkenes.

Grignard and Organolithium Reactions: To generate secondary alcohols.

Reductive Amination: To produce amines.

Aldol and Knoevenagel Condensations: To form α,β-unsaturated carbonyl compounds. chemrxiv.org

These reactions allow for the introduction of new carbon chains and functional groups, significantly increasing the molecular complexity.

Synthetic Utility of the Methyl Ester Group:

The methyl ester provides another point of modification. Its hydrolysis to the corresponding carboxylic acid opens up another set of synthetic possibilities, including:

Amide Bond Formation: Reaction with amines to form amides.

Esterification: Conversion to other esters.

Acid Chloride Formation: Reaction with reagents like thionyl chloride to form highly reactive acid chlorides.

The ability to selectively manipulate the aldehyde and ester functionalities makes this compound a powerful tool for the synthesis of a wide range of target molecules, including pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties. The synthesis of such phenoxypropanoates can often be achieved through methods like the Williamson ether synthesis, which involves the reaction of a substituted phenol (B47542) with an appropriate haloester. wikipedia.org

Interactive Data Table of Potential Synthetic Transformations
Functional Group TargetedReaction TypeProduct Class
AldehydeWittig ReactionAlkenes
AldehydeGrignard ReactionSecondary Alcohols
AldehydeReductive AminationAmines
Methyl EsterHydrolysisCarboxylic Acids
Carboxylic Acid (post-hydrolysis)AmidationAmides

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O4 B118339 Methyl 2-(3-formylphenoxy)propanoate CAS No. 140451-38-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-formylphenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-8(11(13)14-2)15-10-5-3-4-9(6-10)7-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYICAICUHXILNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00596014
Record name Methyl 2-(3-formylphenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140451-38-3
Record name Methyl 2-(3-formylphenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 2 3 Formylphenoxy Propanoate and Its Analogues

Targeted Synthesis via Esterification and Etherification Reactions

The fundamental approach to synthesizing Methyl 2-(3-formylphenoxy)propanoate involves a two-step process combining etherification and esterification reactions. A common strategy is the Williamson ether synthesis followed by esterification.

A plausible synthetic route would begin with the reaction of 3-hydroxybenzaldehyde (B18108) with a suitable propanoate precursor. For instance, the sodium salt of 3-hydroxybenzaldehyde can be reacted with methyl 2-bromopropanoate (B1255678). This nucleophilic substitution reaction forms the ether linkage.

Alternatively, the synthesis can proceed by first forming the phenoxypropanoic acid followed by esterification. In this approach, 3-hydroxybenzaldehyde is reacted with a 2-halopropanoic acid, such as 2-bromopropanoic acid, under basic conditions to yield 2-(3-formylphenoxy)propanoic acid. Subsequent esterification of the carboxylic acid with methanol (B129727), typically under acidic catalysis, affords the desired this compound.

A similar methodology has been reported for the synthesis of the analogous compound, methyl 2-(4-acetylphenoxy)propanoate. In this synthesis, the potassium salt of 4-hydroxyacetophenone was reacted with methyl 2-bromopropanoate in dimethylformamide at 80-90°C to give the final product. This demonstrates the general applicability of this etherification-esterification strategy for this class of compounds.

Reactant 1Reactant 2Reaction TypeProduct
3-hydroxybenzaldehydeMethyl 2-bromopropanoateWilliamson Ether SynthesisThis compound
2-(3-formylphenoxy)propanoic acidMethanolFischer EsterificationThis compound
3-hydroxybenzaldehyde2-Bromopropanoic acidEtherification2-(3-formylphenoxy)propanoic acid

Catalytic Approaches in Synthetic Route Design

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of this compound and its analogues, both transition metal-catalyzed and organocatalytic or biocatalytic pathways offer significant advantages.

Transition Metal-Catalyzed Transformations (e.g., Palladium-mediated C-H Functionalization)

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-heteroatom bonds, including the C-O bonds present in phenoxypropanoates. Palladium-catalyzed C-H functionalization represents a powerful and atom-economical approach to constructing such molecules.

Instead of a traditional Williamson ether synthesis that requires pre-functionalization of the phenol (B47542), a palladium catalyst could potentially mediate the direct coupling of an aryl C-H bond with an alcohol. For the synthesis of a phenoxypropanoate, this could involve the coupling of a substituted benzene (B151609) with a 2-hydroxypropanoate derivative. Ligand-directed C-H activation is a key strategy where a directing group on the aromatic substrate positions the palladium catalyst for selective C-H bond cleavage and subsequent functionalization. tamu.eduresearchgate.net The mechanism generally involves the formation of a cyclopalladated intermediate, which can then react with the alcohol to form the desired ether linkage. tamu.eduresearchgate.net

While a direct application to this compound is not extensively documented, the principles of palladium-catalyzed C-H arylation and etherification are well-established and offer a promising avenue for more efficient synthetic routes. tamu.eduresearchgate.net

Organocatalytic and Biocatalytic Pathways

Organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often providing high selectivity under mild reaction conditions.

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For the synthesis of phenoxypropanoates, organocatalysts could be employed in several ways. For example, a chiral amine or phosphine (B1218219) catalyst could potentially be used to facilitate an asymmetric Michael addition of a phenol to an activated alkene precursor of the propanoate side chain, which would also enable enantioselective synthesis. While specific applications to this compound are not yet prevalent, the versatility of organocatalysis suggests its potential in developing novel synthetic strategies.

Biocatalysis employs enzymes to carry out chemical reactions. Lipases are commonly used for esterification and transesterification reactions due to their high selectivity and mild operating conditions. For the final step in the synthesis of this compound, a lipase (B570770) could be used to catalyze the esterification of 2-(3-formylphenoxy)propanoic acid with methanol. This would avoid the use of harsh acidic conditions typical of Fischer esterification. Furthermore, certain oxidoreductases could be explored for the selective oxidation of a precursor molecule to introduce the formyl group. The use of biocatalysts can lead to more sustainable and environmentally friendly synthetic processes.

Catalysis TypePotential Application in SynthesisAdvantages
Transition Metal (Palladium) Direct C-H arylation/etherificationHigh atom economy, potential for high selectivity
Organocatalysis Asymmetric Michael addition, esterificationMetal-free, mild conditions, potential for enantioselectivity
Biocatalysis (e.g., Lipases) Esterification of the carboxylic acid precursorHigh selectivity, mild conditions, environmentally friendly

Asymmetric and Stereoselective Synthesis of Chiral Analogues

The propanoate moiety of this compound contains a stereocenter, meaning it can exist as two enantiomers. The biological activity of such chiral molecules is often dependent on their stereochemistry. Therefore, the development of asymmetric and stereoselective synthetic methods to obtain enantiomerically pure analogues is of significant interest.

A common strategy for asymmetric synthesis is the use of a chiral auxiliary . wikipedia.orgnumberanalytics.com A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of a chiral phenoxypropanoate, a chiral alcohol could be used to form an ester with 2-(3-formylphenoxy)propanoic acid. The resulting diastereomeric esters could then be separated, followed by the removal of the chiral auxiliary to yield the enantiomerically pure acid, which can then be esterified to the methyl ester.

Alternatively, a chiral auxiliary can be employed on the propanoic acid fragment before the etherification step. For instance, a chiral oxazolidinone can be acylated with a 2-halopropionyl halide. The subsequent reaction with 3-hydroxybenzaldehyde would proceed with high diastereoselectivity, controlled by the chiral auxiliary. Finally, removal of the auxiliary would provide the enantiomerically enriched 2-(3-formylphenoxy)propanoic acid. blogspot.com

Catalytic asymmetric synthesis offers a more elegant and atom-economical approach. mdpi.comfrontiersin.org A chiral catalyst, be it a transition metal complex with a chiral ligand or an organocatalyst, can be used to control the stereochemistry of a key bond-forming step. For example, an asymmetric hydrogenation of a corresponding unsaturated precursor could establish the chiral center.

Green Chemistry Considerations in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.comgreenchemistry-toolkit.org When designing a synthesis for this compound, several green chemistry metrics can be considered to evaluate the sustainability of the process.

Atom Economy and E-Factor Analysis

Atom Economy , a concept developed by Barry Trost, measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.com A higher atom economy signifies a greener process with less waste generation.

For a hypothetical synthesis of this compound from 3-hydroxybenzaldehyde, methyl 2-bromopropanoate, and a base like sodium hydroxide (B78521), the atom economy can be calculated. The byproducts in this reaction would be sodium bromide and water.

The Environmental Factor (E-Factor) , introduced by Roger Sheldon, is another important metric that quantifies the amount of waste produced per unit of product. chembam.com It is calculated as the total mass of waste divided by the mass of the product. A lower E-factor indicates a more environmentally friendly process. greenchemistry-toolkit.org

MetricDescriptionGoal for a "Green" Process
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%High percentage
E-Factor Total mass of waste / Mass of productLow value

Solvent-Free or Environmentally Benign Solvent Systems

The synthesis of this compound, typically achieved via the Williamson ether synthesis between 3-hydroxybenzaldehyde and a methyl 2-halopropanoate, has traditionally relied on polar aprotic solvents such as dimethylformamide (DMF), acetone (B3395972), or acetonitrile. While effective, these solvents pose significant environmental and health concerns. Modern synthetic methodologies are increasingly focused on eliminating or replacing these hazardous solvents with greener alternatives.

Solvent-Free Reaction Conditions

A significant advancement in the sustainable synthesis of aryl ethers is the adoption of solvent-free conditions. Research has demonstrated that the etherification of phenols can be performed efficiently by reacting them with alkylating agents in the presence of a solid base, such as potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3), without any solvent. researchgate.net This approach is highly advantageous as it simplifies the work-up procedure, reduces chemical waste, and eliminates the costs associated with solvent purchase and disposal. researchgate.net The reaction proceeds rapidly at moderate temperatures, yielding the desired ether with high purity and in excellent yields. researchgate.net This method's chemoselectivity is a noteworthy benefit, allowing for the selective etherification of more acidic phenols in the presence of electron-rich ones. researchgate.net

For the synthesis of this compound, this would involve mixing 3-hydroxybenzaldehyde, methyl 2-bromopropanoate, and a solid base like K2CO3, followed by heating. The absence of a solvent minimizes the environmental footprint of the process.

Environmentally Benign Solvent Systems

When a solvent is necessary, the focus shifts to using environmentally benign alternatives. Water is an ideal green solvent due to its non-toxicity, availability, and safety. The Williamson ether synthesis can be adapted to aqueous conditions through the use of phase-transfer catalysis (PTC). researchgate.netnumberanalytics.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide ion from the aqueous phase (where it is formed with a base like sodium hydroxide) to an organic phase containing the alkylating agent. crdeepjournal.org This technique can also be applied in solid-liquid systems, enhancing reaction rates under mild conditions and simplifying catalyst separation. crdeepjournal.orgijche.com

Other classes of green solvents are also being explored:

Ionic Liquids (ILs): These salts, which are liquid at low temperatures, have negligible vapor pressure, high thermal stability, and can be tuned for specific solubility properties. They have been shown to be effective media for the Williamson ether synthesis, often enhancing reaction rates. numberanalytics.com

Bio-Based Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), Cyrene™, and γ-valerolactone (GVL), are gaining traction as replacements for petroleum-based solvents. nih.govsemanticscholar.org Their lower toxicity and biodegradability make them attractive for greener chemical processes.

The following table compares traditional solvents with potential green alternatives for the synthesis of phenoxypropanoates.

Solvent ClassExample SolventKey Properties & DisadvantagesGreen Alternative(s)Key Advantages of Alternatives
Polar Aprotic DMF, AcetonitrileHigh boiling point, toxic, difficult to remove, petroleum-derived.Water, Ionic Liquids, GVLNon-toxic, renewable, low vapor pressure, improved reaction rates.
Halogenated DichloromethaneCarcinogenic, environmentally persistent.2-MeTHFBio-based, lower toxicity, easier to recycle.
Aromatic TolueneVolatile organic compound (VOC), toxic.CPMELower toxicity, higher boiling point, less prone to peroxide formation.

Energy Efficiency and Sustainable Reaction Conditions

Beyond solvent selection, improving the energy efficiency of synthetic processes is a core principle of green chemistry. For the synthesis of this compound and its analogues, several techniques can be employed to reduce energy consumption and create more sustainable reaction conditions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. ajrconline.org Unlike conventional heating which relies on conduction and convection, microwave energy directly heats any material containing mobile electric charges, such as polar molecules. scispace.com This leads to rapid and uniform heating throughout the reaction mixture. For the Williamson ether synthesis, microwave assistance can dramatically reduce reaction times from several hours to mere minutes. numberanalytics.comajrconline.org This acceleration not only saves significant energy but can also improve yields and reduce the formation of side products that may occur during prolonged heating. mdpi.comresearchgate.net Solvent-free reactions, in particular, can be effectively enhanced by microwave irradiation, combining two key green chemistry principles. organic-chemistry.org

Ultrasonication (Sonocatalysis)

The application of ultrasound energy (sonication) is another energy-efficient method to promote chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hotspots of extreme temperature and pressure, which can enhance mass transfer and increase reaction rates. ijche.com In a solid-liquid phase-transfer catalyzed synthesis of a phenoxyacetate, the use of ultrasound was shown to increase reaction rates under very mild temperature conditions (50°C), demonstrating a clear advantage in energy efficiency over conventional heating methods. ijche.com

Phase-Transfer Catalysis (PTC)

The following table provides a comparative overview of different heating and activation methods for a representative Williamson ether synthesis.

ParameterConventional HeatingMicrowave-AssistedUltrasound-Assisted (Sonocatalysis)
Energy Transfer Conduction/Convection (Slow, inefficient)Dielectric Heating (Rapid, direct)Acoustic Cavitation (Localized high energy)
Typical Reaction Time 1–8 hours wikipedia.org3–15 minutes ajrconline.orgscispace.com30–90 minutes
Temperature Profile Bulk heating, potential for hotspots at vessel wallsUniform heating of polar componentsLocalized hotspots, low bulk temperature ijche.com
Energy Consumption HighLowLow to Moderate
Sustainability Aspect High energy input, long processing timeDrastic reduction in energy and timeEnables reactions at milder bulk conditions, saving energy

Chemical Reactivity and Mechanistic Organic Transformations

Reactivity of the Formyl Group

The formyl group, an aromatic aldehyde, is a versatile functional handle for carbon-carbon bond formation, reduction to an alcohol, oxidation to a carboxylic acid, and formation of carbon-nitrogen double bonds.

The polarized carbon-oxygen double bond of the formyl group makes its carbon atom highly electrophilic and susceptible to attack by nucleophiles. numberanalytics.com This fundamental reaction proceeds via a tetrahedral intermediate which is then protonated to yield an alcohol. libretexts.org

Grignard Reactions: Treatment with organometallic reagents, such as Grignard reagents (R-MgX), results in the formation of a new carbon-carbon bond. The reaction of Methyl 2-(3-formylphenoxy)propanoate with a Grignard reagent, followed by an acidic workup, is expected to produce a secondary alcohol. masterorganicchemistry.cominfinitylearn.com

Hydride Reductions: The formyl group is readily reduced to a primary alcohol. This transformation can be achieved with various hydride-donating reagents. libretexts.org A key aspect of this reaction is chemoselectivity, as the molecule also contains an ester group. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that will selectively reduce the aldehyde to an alcohol, leaving the less reactive ester group intact. rsc.orgyoutube.com In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) are less selective and would reduce both the aldehyde and the ester functional groups. chadsprep.comharvard.edumasterorganicchemistry.com

Reaction TypeReagent(s)Expected Product
Grignard Addition1. CH₃MgBr 2. H₃O⁺Methyl 2-(3-(1-hydroxyethyl)phenoxy)propanoate
Selective Hydride ReductionNaBH₄, CH₃OHMethyl 2-(3-(hydroxymethyl)phenoxy)propanoate
Non-selective Hydride Reduction1. LiAlH₄ 2. H₃O⁺3-(1-hydroxy-2-propoxy)benzyl alcohol

Condensation Reactions: The aldehyde group can participate in base-catalyzed condensation reactions with enolates derived from ketones or other aldehydes, in what is known as a Claisen-Schmidt condensation. This reaction creates a new carbon-carbon bond and typically results in an α,β-unsaturated carbonyl compound after dehydration. For instance, reaction with acetone (B3395972) in the presence of a base would yield an α,β-unsaturated ketone. Such condensations are fundamental in building larger molecular frameworks. researchgate.net

Imine Formation: Aromatic aldehydes react readily with primary amines under mildly acidic conditions to form imines, also known as Schiff bases. tandfonline.commasterorganicchemistry.comlibretexts.org This reversible reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent dehydration, often driven by the removal of water, yields the C=N double bond of the imine. masterorganicchemistry.comlibretexts.org The pH must be carefully controlled; too little acid fails to catalyze the dehydration step, while too much acid protonates the amine nucleophile, rendering it unreactive. libretexts.org

Reaction TypeReagent(s)Expected Product Class
Claisen-Schmidt CondensationAcetone, NaOHα,β-Unsaturated Ketone
Imine FormationAniline (C₆H₅NH₂), H⁺ catalystImine (Schiff Base)
Hydrazone FormationHydrazine (H₂NNH₂)Hydrazone

The aldehyde functional group is easily oxidized to a carboxylic acid under various conditions. ncert.nic.in Numerous reagents can effect this transformation, and the choice often depends on the presence of other sensitive functional groups within the molecule. organic-chemistry.org For this compound, a mild oxidizing agent is preferable to avoid reactions at the ester or other parts of the molecule.

Common methods include the use of potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or Tollens' reagent ([Ag(NH₃)₂]⁺). acs.org More modern and selective methods utilize reagents like pyridinium (B92312) chlorochromate (PCC) with an oxidant or catalytic systems with oxygen or hydrogen peroxide. organic-chemistry.orgresearchgate.netnih.gov The expected product of this reaction is methyl 2-(3-carboxyphenoxy)propanoate.

Oxidizing AgentConditionsExpected Product
Potassium Permanganate (KMnO₄)Basic, then acidic workupMethyl 2-(3-carboxyphenoxy)propanoate
Tollens' Reagent ([Ag(NH₃)₂]⁺)Aqueous ammonia (B1221849)Methyl 2-(3-carboxyphenoxy)propanoate (as carboxylate salt)
Hydrogen Peroxide (H₂O₂)Basic conditionsMethyl 2-(3-carboxyphenoxy)propanoate researchgate.net

Transformations Involving the Ester Moiety

The methyl propanoate portion of the molecule is susceptible to reactions characteristic of esters, primarily involving nucleophilic acyl substitution at the carbonyl carbon.

Hydrolysis: Esters can be hydrolyzed to their constituent carboxylic acid and alcohol components under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. Heating the ester with water in the presence of a strong acid catalyst (like H₂SO₄) will produce the carboxylic acid (2-(3-formylphenoxy)propanoic acid) and methanol (B129727). To drive the reaction to completion, a large excess of water is typically used.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH). chemrxiv.org The reaction yields methanol and the sodium salt of the carboxylic acid. Subsequent acidification is required to obtain the free carboxylic acid. The kinetics of alkaline hydrolysis are typically second-order, being first-order in both the ester and the hydroxide ion. chemrxiv.org While specific kinetic data for this ester is unavailable, studies on similar structures provide a basis for understanding the mechanism. researchgate.netias.ac.in

Transesterification: This process involves the conversion of one ester into another by reaction with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For example, heating this compound in ethanol (B145695) with an acid catalyst would shift the equilibrium to produce Ethyl 2-(3-formylphenoxy)propanoate and methanol. masterorganicchemistry.com This reaction is often driven to completion by removing the more volatile alcohol (in this case, methanol) by distillation. wikipedia.org

Reaction TypeReagent(s)Expected Product(s)
Acid-Catalyzed HydrolysisH₂O, H₂SO₄ (cat.), Heat2-(3-Formylphenoxy)propanoic acid + Methanol
Saponification1. NaOH, H₂O, Heat 2. H₃O⁺2-(3-Formylphenoxy)propanoic acid + Methanol
TransesterificationEthanol, H₂SO₄ (cat.), HeatEthyl 2-(3-formylphenoxy)propanoate + Methanol

Amidation: Esters can be converted to amides by reacting them with ammonia or with primary or secondary amines. researchgate.net This reaction is generally slower than ester hydrolysis and often requires heating. researchgate.netnih.gov The reaction of this compound with ammonia would yield 2-(3-formylphenoxy)propanamide and methanol.

Reduction: The ester group is resistant to reduction by mild agents like NaBH₄. However, it can be reduced by powerful hydride donors such as lithium aluminum hydride (LiAlH₄). commonorganicchemistry.comucalgary.ca This reaction converts the ester into a primary alcohol. masterorganicchemistry.com For the title compound, this would result in the formation of 1-(3-formylphenoxy)propan-2-ol. It is important to note that LiAlH₄ would also reduce the aldehyde group, leading to the diol, 3-(2-hydroxypropoxy)benzyl alcohol. acs.org More selective reagents, such as diisobutylaluminum hydride (DIBAL-H), can be used under controlled, low-temperature conditions to achieve a partial reduction of the ester to the corresponding aldehyde, although this can be challenging to perform with high selectivity. chadsprep.commasterorganicchemistry.com

Reaction TypeReagent(s)Expected Product
AmidationAmmonia (NH₃), Heat2-(3-Formylphenoxy)propanamide
Reduction (Complete)1. LiAlH₄ 2. H₃O⁺3-(2-Hydroxypropoxy)benzyl alcohol
Reduction (Partial, controlled)1. DIBAL-H, -78 °C 2. H₂O2-(3-Formylphenoxy)propanal

Reactivity of the Phenoxy Ring and Its Substituents

The chemical behavior of this compound is dictated by the interplay of its three core components: the aromatic phenoxy ring, the electron-withdrawing aldehyde (formyl) substituent, and the propanoate side chain linked via an ether bond. The electronic properties of these groups influence the reactivity of the benzene (B151609) ring toward various transformations.

Electrophilic Aromatic Substitution (EAS) is a foundational reaction class for aromatic compounds. researchgate.net The mechanism involves an initial attack of the aromatic ring's π-electron system on an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. researchgate.netresearchgate.net Aromaticity is subsequently restored by the loss of a proton from the carbon atom that formed the new bond with the electrophile. researchgate.net

The regiochemical outcome of EAS on a substituted benzene ring is governed by the electronic nature of the substituents already present. These substituents can be classified as either activating or deactivating and as ortho-, para-, or meta-directing.

In this compound, the phenoxy ring is subject to the competing electronic effects of two distinct substituents:

The Alkoxy Group (-OR): The propanoate group is attached via an ether linkage. The oxygen atom possesses lone pairs of electrons that can be donated into the aromatic ring through resonance. This effect increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. Consequently, the alkoxy group is considered an activating and ortho, para-directing group.

The Formyl Group (-CHO): The aldehyde group is strongly electron-withdrawing due to the electronegativity of the oxygen atom and the resonance delocalization of the ring's π-electrons into the carbonyl group. This withdrawal of electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene. The formyl group is thus a deactivating and meta-directing substituent. acs.org

The substitution pattern on this compound places these two groups in a meta-relationship to each other. The directing effects on incoming electrophiles are summarized below.

Interactive Data Table: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent GroupPosition on RingElectronic EffectReactivity EffectDirecting InfluencePredicted Substitution Sites
2-(Propanoate)oxyC1Electron-donating (Resonance)ActivatingOrtho, ParaC2, C4, C6
Formyl (-CHO)C3Electron-withdrawing (Resonance & Induction)DeactivatingMetaC5

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. researchgate.net Unlike EAS, SNAr is facilitated by the presence of strong electron-withdrawing groups, which are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.gov

For an SNAr reaction to proceed efficiently, two main conditions must be met:

The aromatic ring must be substituted with one or more powerful electron-withdrawing groups.

There must be a good leaving group (typically a halide) on the ring.

The electron-withdrawing group(s) must be positioned ortho or para to the leaving group. This specific orientation allows for the resonance delocalization of the negative charge of the Meisenheimer complex onto the electron-withdrawing substituent, providing crucial stabilization. nih.gov If the electron-withdrawing group is meta to the leaving group, this stabilization is not possible, and the reaction is generally not observed. nih.gov

In the case of this compound, the formyl group at the C3 position is a potent electron-withdrawing substituent. While this group "activates" the ring towards nucleophilic attack, the parent molecule itself does not possess a suitable leaving group. However, if a derivative were synthesized, for instance, by introducing a halogen at the C2, C4, or C6 positions, the molecule would become a potential substrate for SNAr.

Data Table: Potential for SNAr in Halogenated Derivatives

Position of Leaving Group (e.g., -Cl)Position Relative to Formyl GroupStabilization of Meisenheimer ComplexLikelihood of SNAr
C2OrthoYes, charge delocalized onto formyl groupPossible
C4ParaYes, charge delocalized onto formyl groupPossible
C6OrthoYes, charge delocalized onto formyl groupPossible
C5MetaNo direct resonance stabilizationUnlikely

Therefore, while this compound itself is not primed for SNAr, its core structure is amenable to this type of transformation pending the installation of a good leaving group at a position ortho or para to the activating formyl group.

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds without the need for pre-functionalized starting materials. mdpi.com For aromatic compounds, these reactions are often catalyzed by transition metals (e.g., palladium, rhodium, ruthenium) and guided by directing groups. nih.gov

While specific C-H functionalization studies on this compound have not been reported, established methodologies for related structural motifs suggest high potential for selective transformations. Both the formyl group and the phenoxy ether moiety can act as directing groups.

Formyl-Directed C-H Functionalization: The aldehyde group itself is generally a weak directing group. However, a common and effective strategy involves the in-situ reaction of the aldehyde with an amine to form a transient imine. This imine then serves as a robust directing group for transition metal catalysts, such as palladium, to selectively functionalize the C-H bond at the ortho position (C2 and C4 relative to the formyl group). acs.orgacs.org This transient directing group approach is highly efficient as it avoids separate steps for installing and removing the directing functionality. bohrium.com This strategy could potentially be applied to achieve ortho-alkoxycarbonylation, silylation, arylation, or halogenation. acs.orgresearchgate.netnih.gov

Ether-Directed C-H Functionalization: The oxygen atom of the phenoxy ether can act as a weakly coordinating directing group. Palladium catalysts, in combination with specialized mono-protected amino acid (MPAA) ligands, have been shown to facilitate the olefination of C-H bonds ortho to such ether groups (C2 and C6 relative to the ether). nih.gov This weak coordination strategy is powerful for modifying molecules containing common ether functionalities.

Meta-C-H Functionalization: Achieving functionalization at the meta position is more challenging due to the difficulty in forming a stable metallacyclic intermediate. However, advanced strategies using palladium catalysis with a removable directing group coupled with a norbornene-derived transient mediator have been developed to functionalize the meta-C-H bonds of masked aromatic aldehydes. nih.govnih.gov Such a strategy could potentially target the C5 position on the phenoxy ring of this compound.

Cascade, Domino, and Tandem Reaction Sequences

Cascade, domino, or tandem reactions are powerful synthetic processes where multiple bond-forming events occur consecutively in a single pot without isolating intermediates. acs.org These sequences are highly efficient, offering increased molecular complexity from simple starting materials while minimizing waste, time, and resources. A reaction is defined as a cascade or domino process when each subsequent step is triggered by the chemical functionality formed in the preceding step. acs.org

The structure of this compound, containing both an aldehyde and an activated phenoxy ring system, makes it a suitable candidate for participating in such complex transformations. A notable example, demonstrated on a closely related structural isomer, is the domino reaction of ethyl 3-(2-formylphenoxy)propenoates with amines to synthesize N-substituted 1,4-dihydropyridines. nih.gov

A plausible analogous mechanism for this compound would involve the following key steps:

Knoevenagel Condensation: An initial acid- or base-catalyzed reaction between the formyl group of the starting material and an active methylene (B1212753) compound (generated in situ or added).

Michael Addition: A primary or secondary amine attacks the resulting electron-deficient alkene (an α,β-unsaturated system) in a conjugate addition.

Enamine Formation and Cyclization: The intermediate undergoes further transformations, leading to cyclization and the formation of a complex heterocyclic scaffold.

In a reported domino synthesis of 1,4-dihydropyridines from a similar precursor, three equivalents of the formylphenoxypropenoate react with one equivalent of an amine under acid catalysis to yield the final product in good to excellent yields. nih.gov

Data Table: Representative Yields in a Domino Synthesis of 1,4-Dihydropyridines from an Analogous Formylphenoxy Precursor

Amine ReactantProductYield (%)
BenzylamineN-benzyl-1,4-dihydropyridine derivative90%
AnilineN-phenyl-1,4-dihydropyridine derivative85%
n-ButylamineN-butyl-1,4-dihydropyridine derivative78%
CyclohexylamineN-cyclohexyl-1,4-dihydropyridine derivative82%
(Data adapted from a domino reaction of a structurally related compound, ethyl 3-(2-formylphenoxy)propenoate. Source: nih.gov)

This example underscores the potential of the formylphenoxypropanoate scaffold to serve as a versatile building block in cascade reactions for the rapid assembly of complex and medicinally relevant heterocyclic structures.

Mechanistic Elucidation and Kinetic Studies

Kinetic Rate Law Determination and Activation Parameters

Activation parameters provide insight into the energy profile of the reaction. The Arrhenius equation, k = Ae^(-Ea/RT), relates the rate constant (k) to the activation energy (Ea), which is the minimum energy required for the reaction to occur. libretexts.org The activation energy and the pre-exponential factor (A) can be determined from the slope and intercept of an Arrhenius plot (a graph of ln(k) versus 1/T). libretexts.org

Further details are provided by the Eyring equation, which relates the rate constant to the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). libretexts.org

Enthalpy of Activation (ΔH‡): Represents the energy required to form the transition state. libretexts.org

Entropy of Activation (ΔS‡): Reflects the change in disorder when moving from the reactants to the transition state. A negative ΔS‡ suggests a more ordered transition state (e.g., two molecules coming together), while a positive ΔS‡ indicates a more disordered transition state (e.g., a molecule breaking apart). libretexts.org

Table 2: Hypothetical Kinetic Data for a Reaction of Methyl 2-(3-formylphenoxy)propanoate

This table provides sample data that could be used to construct an Arrhenius plot to determine the activation energy (Ea).

Temperature (K)Rate Constant (k, s⁻¹)1/T (K⁻¹)ln(k)
3002.5 x 10⁻⁵0.00333-10.60
3107.0 x 10⁻⁵0.00323-9.57
3201.8 x 10⁻⁴0.00313-8.62
3304.5 x 10⁻⁴0.00303-7.71
3401.1 x 10⁻³0.00294-6.81

Spectroscopic and Computational Interrogation of Reaction Intermediates

Reaction intermediates are transient species formed during the conversion of reactants to products. Due to their high reactivity and short lifetimes, their detection and characterization are challenging but crucial for a complete mechanistic understanding. nih.gov A combination of spectroscopic and computational methods is often employed for their study.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: These techniques can provide structural information about intermediates. Aldehydes, like the formyl group in the target compound, have characteristic spectroscopic signatures, such as a strong C=O stretching absorption around 1700 cm⁻¹ in the IR spectrum and a distinctive proton signal near 10 δ in ¹H NMR spectra. pressbooks.publibretexts.org The disappearance of these signals and the appearance of new ones can indicate the formation of an intermediate, such as a hemiacetal or an acyl azolium species. acs.org

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are exceptionally sensitive for detecting low-abundance charged intermediates. nih.gov This method has been successfully used to identify and provide evidence for proposed intermediates in various catalytic cycles. acs.org

Computational Interrogation

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms. rsc.orgescholarship.org Quantum mechanical methods, particularly Density Functional Theory (DFT), allow for the mapping of the entire potential energy surface of a reaction. researchgate.net These calculations can:

Predict the geometries and relative stabilities of reactants, products, transition states, and intermediates. researchgate.net

Calculate activation barriers, which can be compared with experimentally determined activation energies.

Help rationalize the stereochemical or regiochemical outcome of a reaction.

Provide insights into intermediates that are too fleeting to be observed experimentally. mdpi.com

For example, in reactions involving aldehydes, computational studies have been used to investigate the structure and stability of proposed intermediates like zwitterions or peroxyhemiacetals, providing support for mechanistic proposals that would be difficult to verify by experimental means alone. acs.orgmdpi.com

Quantitative Structure-Reactivity Relationships (excluding biological contexts)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that aim to correlate the chemical structure of a series of compounds with their measured reactivity. researchgate.net Unlike the Hammett equation, which typically focuses on a single electronic parameter (σ), QSRR models can incorporate a wider range of molecular descriptors to build a more comprehensive predictive model. researchgate.net

The fundamental principle is that the reactivity of a molecule is a function of its structural, electronic, and steric properties. researchgate.net By quantifying these properties using calculated molecular descriptors, a statistical relationship can be developed. The general form of a QSRR equation is:

Reactivity (e.g., log k) = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ... + cₙ(descriptorₙ)

Commonly used descriptors in non-biological QSRR studies include:

Quantum Chemical Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and atomic charges. researchgate.net

Electronic Descriptors: Parameters describing the electron-donating or -withdrawing ability of substituents.

Steric Descriptors: Molecular volume, surface area, and other parameters that quantify the size and shape of the molecule. nih.gov

These models are valuable for predicting the reactivity of new, unsynthesized compounds within the same chemical class and for gaining a deeper understanding of the key molecular features that control a reaction's outcome. chemrxiv.org

Table 3: Hypothetical Data for a QSRR Study on Derivatives of Methyl 2-(phenoxy)propanoate

This table shows how various calculated molecular descriptors could be correlated with an observed reaction rate constant to build a predictive QSRR model.

Substituentlog(k)HOMO Energy (eV)LUMO Energy (eV)Dipole Moment (Debye)
-H-4.30-9.50-1.202.5
-Cl-3.75-9.65-1.453.1
-CH₃-4.55-9.25-1.152.7
-NO₂-2.60-10.10-2.505.5
-OCH₃-4.82-9.10-1.103.0

Advanced Spectroscopic and Spectrometric Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of Methyl 2-(3-formylphenoxy)propanoate, including its regiochemistry and, where applicable, its stereochemistry. The presence of a chiral center at the C2 position of the propanoate moiety makes NMR techniques particularly crucial for characterizing enantiomeric and diastereomeric forms.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the aldehydic proton, the methoxy (B1213986) group, and the protons of the propanoate chain. The aromatic protons on the disubstituted benzene (B151609) ring would appear as a complex multiplet pattern in the range of δ 7.0-8.0 ppm. The aldehydic proton is highly deshielded and would likely resonate as a singlet around δ 9.8-10.0 ppm. The methoxy protons of the ester group would be observed as a sharp singlet near δ 3.7 ppm. The methine proton (CH) of the propanoate group, being adjacent to an oxygen atom, would appear as a quartet around δ 4.8 ppm, coupled to the methyl protons. The methyl protons (CH₃) of the propanoate group would resonate as a doublet around δ 1.6 ppm, coupled to the methine proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde is expected in the highly deshielded region of δ 190-200 ppm, while the ester carbonyl carbon would appear around δ 170-175 ppm. The aromatic carbons would generate signals between δ 110-160 ppm, with the carbon attached to the formyl group and the oxygen atom showing distinct chemical shifts. The methoxy carbon would be found around δ 52 ppm. The chiral methine carbon (CH) is expected around δ 70 ppm, and the methyl carbon (CH₃) of the propanoate group would be observed at approximately δ 18 ppm.

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques are essential for definitive assignments and establishing connectivity within the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, for instance, confirming the coupling between the methine proton and the methyl protons of the propanoate group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connection of the propanoate moiety to the phenolic oxygen by observing a correlation between the methine proton (H2) and the aromatic carbon attached to the ether oxygen (C3').

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. In the context of this compound, NOESY could help in determining the preferred conformation of the molecule in solution by observing through-space interactions between, for example, the protons of the propanoate side chain and the aromatic ring protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde H 9.9 -
Aromatic H 7.2 - 7.8 115 - 160
O-CH-CH₃ 4.8 (q) 70
O-CH₃ 3.7 (s) 52
O-CH-CH₃ 1.6 (d) 18
C=O (Aldehyde) - 192
C=O (Ester) - 172
Aromatic C-O - 158
Aromatic C-CHO - 137

Dynamic NMR (DNMR) spectroscopy could be employed to study the conformational dynamics of this compound. Specifically, rotation around the C-O bonds of the ether linkage and the C-C bond of the propanoate side chain may be slow enough on the NMR timescale at lower temperatures. By monitoring changes in the NMR spectra as a function of temperature, it would be possible to determine the energy barriers for these rotational processes and identify the populations of different conformers. This information is valuable for understanding the molecule's flexibility and its preferred three-dimensional shape in solution.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Identification and Band Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

FTIR Spectroscopy: The FTIR spectrum would be dominated by strong absorption bands characteristic of the carbonyl groups. A sharp, intense peak for the ester carbonyl (C=O) stretching vibration is expected around 1735-1750 cm⁻¹. The aldehyde carbonyl stretch would likely appear at a slightly lower wavenumber, around 1700-1715 cm⁻¹, due to its conjugation with the aromatic ring. pressbooks.publibretexts.org The C-H stretching vibration of the aldehyde group would produce a characteristic peak around 2750-2850 cm⁻¹. pressbooks.pub The spectrum would also show C-O stretching vibrations for the ether and ester linkages in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching would be observed above 3000 cm⁻¹, and aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. docbrown.info

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations and the C=C bonds are typically strong in Raman spectra. The symmetric stretching of the carbonyl groups would also be observable.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ester C=O Stretch 1735 - 1750
Aldehyde C=O Stretch 1700 - 1715
Aldehyde C-H Stretch 2750 - 2850
Aromatic C-H Stretch > 3000
Aromatic C=C Stretch 1450 - 1600
C-O (Ether & Ester) Stretch 1000 - 1300

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the exact molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group. For the ester, this could lead to the loss of the methoxy radical (•OCH₃) or the methyl 2-propanoate radical. For the aldehyde, loss of a hydrogen radical (•H) to form an acylium ion is possible. libretexts.orgjove.com

McLafferty Rearrangement: If sterically feasible, a gamma-hydrogen transfer from the propanoate chain to the carbonyl oxygen followed by cleavage of the alpha-beta bond could occur, although this is less common for esters compared to ketones. openstax.org

Cleavage of the ether bond: Fragmentation at the ether linkage could lead to ions corresponding to the formylphenoxy and the methyl propanoate moieties.

Loss of the formyl group: A characteristic loss of 29 mass units (CHO) from the molecular ion is a common fragmentation for aromatic aldehydes. libretexts.org

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

m/z Value Possible Fragment Ion Fragmentation Pathway
M - 29 [M - CHO]⁺ Loss of the formyl group
M - 31 [M - OCH₃]⁺ Alpha-cleavage of the ester
M - 59 [M - COOCH₃]⁺ Cleavage of the ester group
121 [C₇H₅O₂]⁺ Formylphenoxy cation
88 [C₄H₈O₂]⁺• Methyl propanoate radical cation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The primary chromophore in this compound is the benzaldehyde moiety. The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions of the aromatic ring and the carbonyl group would likely result in strong absorption bands at shorter wavelengths (around 250-280 nm). The n → π* transition of the carbonyl group is weaker and would appear at a longer wavelength (around 300-350 nm). uni-muenchen.de The position and intensity of these bands can be influenced by the solvent polarity.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. For a chiral molecule like this compound, X-ray crystallography of a single enantiomer or a diastereomeric derivative can be used to determine its absolute stereochemistry.

While a crystal structure for this compound is not available in the public domain, analysis of a suitable crystal would reveal the precise conformation of the molecule in the crystalline lattice. This would include the orientation of the propanoate side chain relative to the aromatic ring and the planarity of the benzaldehyde group. Intermolecular interactions, such as hydrogen bonding (if present) or π-stacking, which dictate the crystal packing, could also be elucidated. The ability to obtain such detailed structural information is crucial for understanding structure-property relationships.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy is a powerful set of techniques for investigating the three-dimensional structure of chiral molecules. Since this compound possesses a chiral center at the C2 position of the propanoate moiety, its enantiomers will interact differently with circularly polarized light. Techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) provide detailed information on the absolute configuration and conformational preferences of these chiral derivatives.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly sensitive to the stereochemical arrangement of atoms. For the analysis of chiral α-aryloxypropanoic acids, which are structurally analogous to the acid form of this compound, VCD has proven to be a definitive method for determining absolute configuration. nih.gov

In studies of related compounds, such as 2-(3-chlorophenoxy)propanoic acid, intermolecular hydrogen bonding in the acid form can complicate spectral interpretation. nih.gov To circumvent this, the acids are converted to their corresponding methyl esters, a form directly comparable to this compound. The experimental VCD spectra of these methyl esters, measured in solvents like CDCl₃, can be compared with ab initio theoretical predictions. nih.gov This comparison between experimental data and spectra predicted by Density Functional Theory (DFT) calculations (e.g., using the B3LYP/6-31G* basis set) allows for an unambiguous assignment of the absolute configuration. For instance, the (+)-enantiomers of the methyl esters of 2-(2-chlorophenoxy)propanoic acid and 2-(3-chlorophenoxy)propanoic acid were determined to have the (R) configuration based on the excellent agreement between their experimental and predicted VCD spectra. nih.gov

Electronic Circular Dichroism (ECD) and the Cotton Effect

Electronic Circular Dichroism (ECD) spectroscopy is based on the differential absorption of circularly polarized ultraviolet and visible light by chromophores in a chiral molecule. The resulting ECD spectrum is often characterized by the Cotton effect, which is the distinctive change in circular dichroism in the vicinity of an absorption band. wikipedia.orgaccessscience.com The sign of the Cotton effect (positive or negative) can be directly correlated to the stereochemistry of the chiral center.

For the class of 2-aryloxypropionic acids, the aromatic ring and the carbonyl group of the ester function as chromophores. The interaction of these chromophores within the chiral molecular environment gives rise to a characteristic ECD spectrum. Research on similar compounds has demonstrated that the sign of the Cotton effect associated with specific electronic transitions, such as the biphenyl A band around 250 nm in certain derivatives, can be used to assign the absolute configuration. mdpi.com For example, a positive Cotton effect in this region has been correlated with an (S) configuration in related 2-aryl substituted carboxylic acids. mdpi.com This principle allows for the determination of a molecule's absolute configuration by analyzing the sign of the diagnostic band in its ECD spectrum. mdpi.com

The combination of experimental ECD and VCD measurements with quantum chemical calculations provides a robust framework for the complete stereochemical characterization of chiral derivatives of this compound.

Table 1. Correlation of Chiroptical Data with Absolute Configuration for Analogous Aryloxypropanoate Derivatives.

Spectroscopic TechniqueParameterObservationInferred Absolute Configuration
Vibrational Circular Dichroism (VCD)Spectral Signature MatchExperimental spectrum of the (+)-methyl ester matches the predicted spectrum for the (R)-enantiomer. nih.gov(+)-(R)
Electronic Circular Dichroism (ECD)Cotton Effect SignA positive Cotton effect is observed near 250 nm for certain derivatives. mdpi.comCorrelates to (S) configuration in some analogous systems. mdpi.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic architecture and bonding within Methyl 2-(3-formylphenoxy)propanoate. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about the molecule's geometry, energy, and electron distribution.

Density Functional Theory (DFT) and ab initio methods are cornerstone techniques for determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in combination with a basis set such as 6-311+G(d,p) are commonly employed to accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net These calculations seek the minimum energy conformation on the potential energy surface, providing a detailed and static picture of the molecule's structure.

Ab initio methods, such as Hartree-Fock (HF), while historically significant, are often used as a starting point for more advanced calculations. The optimized geometry is crucial as it forms the basis for subsequent calculations of other molecular properties, including vibrational frequencies and electronic spectra.

Table 1: Calculated Geometric Parameters for this compound using DFT (B3LYP/6-311+G(d,p))

ParameterBond/AngleCalculated Value
Bond LengthC=O (aldehyde)1.21 Å
C=O (ester)1.22 Å
C-O (ether)1.37 Å
C-O (ester)1.35 Å
Bond AngleO=C-H (aldehyde)124.5°
C-O-C (ether)118.2°
O=C-O (ester)123.8°
Dihedral AngleC-C-O-C (ether linkage)15.2°

Note: The values in this table are representative and based on typical results from DFT calculations for similar organic molecules.

Frontier Molecular Orbital (FMO) theory is pivotal for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity and easier electronic excitation. For this compound, the HOMO is likely localized on the phenoxy group, which is rich in electrons, while the LUMO may be centered on the electron-withdrawing formyl and propanoate groups.

Table 2: Frontier Orbital Energies and HOMO-LUMO Gap of this compound

OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.72
HOMO-LUMO Gap (ΔE) 5.13

Note: These values are illustrative and represent typical outcomes for aromatic esters from quantum chemical calculations.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting the reactive sites of a molecule. libretexts.orguni-muenchen.de These maps illustrate the electrostatic potential on the electron density surface, with different colors representing varying potential values. wolfram.com Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), prone to nucleophilic attack. walisongo.ac.idresearchgate.net Green denotes areas of neutral potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl groups (aldehyde and ester), indicating their nucleophilic character. Conversely, the hydrogen atom of the aldehyde group and the carbon atoms of the carbonyls would exhibit a positive potential (blue), highlighting their electrophilic nature. This analysis is crucial for understanding intermolecular interactions and predicting reaction mechanisms.

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, providing a powerful tool for structure verification and analysis.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These calculations, often done at the DFT level, can help in the assignment of experimental spectra and in the structural elucidation of complex molecules. nih.govmdpi.com The predicted chemical shifts are typically correlated with experimental data to confirm the proposed structure. dergipark.org.tr

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculations predict the positions of absorption bands corresponding to different vibrational modes, such as stretching and bending of bonds. For this compound, characteristic peaks for the C=O stretching of the aldehyde and ester groups, C-O stretching of the ether and ester, and aromatic C-H bending would be predicted. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic transition energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. This can help in understanding the electronic structure and the nature of the electronic transitions (e.g., n→π* or π→π*).

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹³C NMRChemical Shift C=O (aldehyde)~192 ppm
Chemical Shift C=O (ester)~170 ppm
¹H NMRChemical Shift -CHO (aldehyde)~9.9 ppm
IRVibrational Frequency C=O (aldehyde)~1705 cm⁻¹
Vibrational Frequency C=O (ester)~1735 cm⁻¹
UV-Visλmax (π→π)~250 nm
λmax (n→π)~320 nm

Note: These are representative values based on computational predictions for analogous functional groups.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in mapping out potential reaction pathways and understanding the energetics of chemical transformations. By locating and characterizing transition states (the highest energy point along a reaction coordinate), activation energies can be calculated, providing insights into the kinetics and feasibility of a reaction.

For reactions involving this compound, such as its hydrolysis or reduction, computational methods can model the step-by-step mechanism. researchgate.net For instance, in the hydrolysis of the ester group, calculations can determine the energy barriers for the nucleophilic attack of water, the formation of a tetrahedral intermediate, and the subsequent elimination of methanol (B129727). nih.gov This level of detail is invaluable for optimizing reaction conditions and understanding reaction mechanisms.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations introduce the element of time and temperature, allowing for the exploration of a molecule's dynamic behavior. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

For this compound, MD simulations can be used to:

Explore Conformational Landscapes: Identify the different stable conformations of the molecule and the energy barriers between them. This is particularly important for understanding the flexibility of the molecule.

Study Solvent Effects: Explicitly model the interactions between the solute (this compound) and solvent molecules. This provides a more realistic description of the molecule's behavior in solution, which can influence its conformation and reactivity. nih.gov MD simulations can reveal details about the solvation shell and specific solute-solvent interactions, such as hydrogen bonding. mdpi.com

These simulations offer a dynamic perspective that complements the static information obtained from quantum chemical calculations, providing a more complete understanding of the molecule's behavior in a realistic environment.

Applications in Chemical Synthesis and Materials Science

Role as a Key Intermediate in Multi-step Organic Synthesis

The strategic placement of the aldehyde and ester functionalities on the phenoxypropanoate scaffold makes Methyl 2-(3-formylphenoxy)propanoate a significant intermediate in multi-step organic synthesis. Its functional groups can be selectively transformed, allowing for the methodical construction of more complex molecular architectures.

Aldehyde Group Transformations: The formyl group is a versatile handle for carbon-carbon bond formation. It readily participates in a wide array of classic organic reactions, including Wittig reactions to form alkenes, Grignard reactions to generate secondary alcohols, and reductive aminations to produce secondary and tertiary amines. It can also be oxidized to a carboxylic acid or reduced to a primary alcohol, providing multiple pathways for molecular elaboration.

Ester Group Manipulations: The methyl propanoate moiety can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. This acid can then be converted into other functional groups such as acid chlorides, amides, or other esters, further expanding its synthetic utility.

Aromatic Ring Chemistry: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions, although the positions of substitution are directed by the existing electron-withdrawing (formyl) and electron-donating (ether) groups.

The compound's utility lies in its ability to serve as a building block where each functional group can be addressed in a controlled sequence. For instance, the aldehyde can be protected while the ester is hydrolyzed, or the aldehyde can be reacted first before modifying the ester group, enabling the synthesis of complex target molecules that might otherwise be difficult to access. This step-wise reactivity is fundamental in the synthesis of pharmaceuticals and other fine chemicals.

Functional Group Reaction Type Product Type Synthetic Value
Aldehyde (-CHO)Wittig ReactionAlkeneCarbon chain extension, introduction of double bonds.
Aldehyde (-CHO)Grignard ReactionSecondary AlcoholFormation of new C-C bonds and chiral centers.
Aldehyde (-CHO)Reductive AminationAmineIntroduction of nitrogen-containing functionalities.
Aldehyde (-CHO)OxidationCarboxylic AcidIncreases polarity and provides new reactive site.
Ester (-COOCH₃)HydrolysisCarboxylic AcidPrecursor for amides, acid chlorides, and other esters.

Polymer Chemistry: Monomers, Initiators, and Modifiers in Controlled Polymerization

While this compound is not typically used as a direct monomer in polymerization, its functional groups allow it to be a precursor to monomers, initiators, or modifiers in polymer synthesis.

Monomer Synthesis: The aldehyde group can be chemically converted into a polymerizable group. For example, a Wittig reaction could introduce a vinyl group, transforming the molecule into a styrenic-type monomer that can undergo free-radical polymerization.

Initiator Systems: In the context of controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP), the molecule could be modified to act as an initiator. sigmaaldrich.com For example, bromination at the benzylic position (if one were present) or conversion of the ester to a 2-bromoisobutyrate ester would create a classic ATRP initiator. sigmaaldrich.com Furthermore, the aldehyde could potentially participate in redox initiator systems. Redox initiators, such as the benzoyl peroxide/dimethylaniline pair, generate radicals through an oxidation-reduction reaction, and a molecule with an aldehyde might be tailored to act as the reducing agent in such a system. researchgate.net

Polymer Modification: The compound's aldehyde functionality can be used to modify existing polymers. For instance, polymers with pendant amine groups could be post-functionalized by reacting them with this compound via reductive amination. This process grafts the phenoxypropanoate moiety onto the polymer backbone, altering the polymer's physical and chemical properties, such as its solubility, thermal stability, or ability to coordinate with metal ions.

Role in Polymer Chemistry Required Modification / Mechanism Resulting Polymer Type / Function
Monomer Precursor Conversion of the aldehyde group to a vinyl group (e.g., via Wittig reaction).Styrenic or acrylic-type polymers.
Initiator Precursor Halogenation (e.g., conversion to a 2-bromoisobutyrate ester).Initiator for Atom Transfer Radical Polymerization (ATRP).
Polymer Modifier Reaction of the aldehyde with functional groups on a polymer (e.g., amines).Grafted or functionalized polymers with tailored properties.

Supramolecular Chemistry: Self-Assembly and Non-Covalent Interactions

The structure of this compound contains several features that enable it to participate in non-covalent interactions, which are the foundation of supramolecular chemistry and self-assembly.

Hydrogen Bonding: The oxygen atoms of the aldehyde and the ester carbonyl groups are potential hydrogen bond acceptors. In the presence of suitable hydrogen bond donors (like alcohols or amides), the molecule can form directed, intermolecular connections.

π-π Stacking: The presence of the aromatic benzene ring allows for π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings align, are a significant driving force for the self-assembly of aromatic molecules into ordered columnar or layered structures.

By modifying the molecule, for example by introducing hydrogen bond donor groups, its capacity for self-assembly can be enhanced. The interplay of these non-covalent forces allows for the design of liquid crystals, gels, and other complex, ordered materials where molecules spontaneously arrange into well-defined superstructures.

Structural Feature Type of Non-Covalent Interaction Potential Role in Self-Assembly
Aromatic Ringπ-π StackingFormation of stacked, ordered assemblies.
Aldehyde Carbonyl OxygenHydrogen Bond Acceptor, Dipole-DipoleDirectional interactions, stabilization of assemblies.
Ester Carbonyl OxygenHydrogen Bond Acceptor, Dipole-DipoleDirectional interactions, stabilization of assemblies.
Ether OxygenHydrogen Bond AcceptorContributes to molecular packing and interactions.

Development of Specialty Chemicals and Agrochemical Precursors

The phenoxypropanoate structural motif is found in a class of herbicides known as "fops" (e.g., Fenoxaprop, Fluazifop). chemicalbook.com These compounds act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses. chemicalbook.com this compound serves as a valuable precursor for synthesizing analogues of these agrochemicals. The formyl group provides a convenient point for chemical modification to explore structure-activity relationships and develop new, more potent, or selective herbicides.

In the realm of specialty chemicals, this compound is an intermediate in the synthesis of various propionic acid derivatives. google.comgoogle.com For example, related phenoxypropionic acid structures are used in pharmaceuticals. Fenofibrate, a drug used to lower cholesterol, is an isopropyl ester of a phenoxy-isobutyric acid, a structurally related compound. The synthetic pathways used to create these drugs often involve intermediates similar to this compound, highlighting its relevance in medicinal chemistry and the development of high-value specialty chemicals. sigmaaldrich.com

Target Compound Class Relevance of Precursor Example(s) of Final Product
Agrochemicals The phenoxypropanoate core is a known herbicidal pharmacophore. The formyl group allows for derivatization.Analogues of Fluazifop, Fenoxaprop
Pharmaceuticals The structure is a key building block for propionic acid derivatives with therapeutic activity.Analogues of Fenofibrate, Ciprofibrate
Specialty Chemicals Serves as a versatile intermediate for various fine chemicals.Custom-synthesized ligands, dyes, or molecular sensors.

Catalysis: Precursor for Ligands or Heterogeneous Catalysts

The aldehyde functionality of this compound is particularly useful in the field of catalysis, primarily for the synthesis of ligands for homogeneous catalysis.

Ligand Synthesis: The formyl group can be readily condensed with primary amines to form Schiff bases (or imines). If a diamine or an amino-alcohol is used, the reaction can produce multidentate ligands (e.g., salen-type or salan-type ligands). These ligands are exceptional at coordinating with a wide variety of transition metals (e.g., cobalt, nickel, copper), forming stable metal complexes. These complexes are widely used as catalysts in homogeneous catalysis for reactions such as epoxidation, asymmetric synthesis, and polymerization.

Heterogeneous Catalysts: The molecule can also be used to prepare heterogeneous catalysts. nih.gov It can be anchored or grafted onto a solid support, such as silica (B1680970), alumina, or a polymer resin. nih.gov For example, the aldehyde group could be used to covalently link the molecule to an aminated silica surface. The immobilized molecule could then be further modified, for instance, by complexing it with a metal ion. The resulting solid material is a heterogeneous catalyst, which combines the high activity and selectivity of a homogeneous catalyst with the practical advantages of easy separation and recyclability. cetjournal.it

Catalysis Application Synthetic Strategy Mechanism/Function
Homogeneous Catalysis Reaction of the aldehyde with an amine to form a Schiff base ligand, followed by complexation with a metal ion.The resulting metal complex acts as a soluble catalyst.
Heterogeneous Catalysis Covalent attachment of the molecule to a solid support (e.g., silica, polymer) via its aldehyde group.The immobilized molecule acts as a ligand for a catalytic metal center, facilitating catalyst recovery.

Structure Reactivity and Structure Property Relationships of Derivatives

Systematic Modification of Functional Groups and Their Impact on Reactivity

The reactivity of methyl 2-(3-formylphenoxy)propanoate is primarily governed by its three key functional groups: the aldehyde (formyl) group, the ether linkage, and the methyl ester. Modification of any of these sites can significantly alter the molecule's chemical behavior.

The aldehyde group is a prime site for a variety of chemical transformations. As a reactive carbonyl group, it is susceptible to both nucleophilic addition and oxidation. For instance, electron-donating groups on the benzene (B151609) ring would be expected to enhance the reactivity of the aldehyde. The development of efficient methods for the deoxygenative functionalization of carbonyl compounds is a significant area of chemical research. One potential reaction is oxidative aldehyde deformylation, which can convert aldehydes into the corresponding deformylated products. mdpi.com

The methyl ester group can undergo hydrolysis to yield the corresponding carboxylic acid, which can then be converted into a range of other derivatives such as amides or other esters. The hydrolysis of a similar compound, methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propionate, has been studied, indicating that the ester group is a reactive handle for derivatization. researchgate.net

The phenoxy ether linkage is generally stable but can be cleaved under harsh reaction conditions. More commonly, the aromatic ring of the phenoxy group is a site for electrophilic substitution reactions, with the position of substitution being directed by the existing ether and formyl groups.

The following table summarizes the expected impact of modifying these functional groups on the reactivity of the molecule.

Functional GroupModificationExpected Impact on Reactivity
Aldehyde (-CHO)Oxidation to Carboxylic Acid (-COOH)Decreases electrophilicity of the carbon; introduces acidic properties.
Aldehyde (-CHO)Reduction to Alcohol (-CH₂OH)Removes the electrophilic carbonyl carbon; introduces nucleophilic hydroxyl group.
Aldehyde (-CHO)Grignard ReactionForms a secondary alcohol; increases steric hindrance.
Methyl Ester (-COOCH₃)Hydrolysis to Carboxylic Acid (-COOH)Introduces acidity and potential for further derivatization (e.g., amides). researchgate.net
Methyl Ester (-COOCH₃)TransesterificationChanges the steric and electronic properties of the ester group.

Stereochemical Influence on Reaction Outcomes

The this compound molecule contains a chiral center at the second carbon of the propanoate chain. This gives rise to two enantiomers: (R)-methyl 2-(3-formylphenoxy)propanoate and (S)-methyl 2-(3-formylphenoxy)propanoate. The stereochemistry at this center can have a profound influence on the outcomes of reactions, particularly those involving chiral reagents or catalysts.

In reactions with other chiral molecules, the two enantiomers may exhibit different reaction rates, a phenomenon known as kinetic resolution. For example, in enzyme-catalyzed reactions, one enantiomer may be preferentially transformed while the other remains largely unreacted. This is a common strategy for the separation of enantiomers.

The specific configuration of the chiral center can also dictate the stereochemistry of new chiral centers formed during a reaction. This is especially relevant in reactions at the aldehyde group or on the propanoate side chain, where the existing stereocenter can direct the approach of reagents, leading to diastereoselective outcomes. While specific studies on the stereochemical influence for this exact molecule are not prevalent, the principles of stereocontrol are fundamental in organic chemistry. For instance, the defined stereochemistry of related compounds like Methyl (2R)-2-(4-chloro-3-methylphenoxy)propanoate is crucial for its biological activity and is a key aspect of its synthesis and characterization. nih.gov

Electronic and Steric Effects of Substituents on Chemical Behavior

The introduction of substituents onto the benzene ring of the phenoxy group can dramatically alter the chemical behavior of this compound by exerting electronic and steric effects. These effects can influence the reactivity of the aldehyde group, the stability of the ether linkage, and the acidity of the propanoate derivative after hydrolysis.

Electronic effects are transmitted through the aromatic ring and can either donate or withdraw electron density from the reaction centers. Electron-donating groups (EDGs) such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) increase the electron density on the ring, which can enhance the rate of electrophilic aromatic substitution. researchgate.net Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease the electron density on the ring, making it less susceptible to electrophilic attack but potentially activating it for nucleophilic aromatic substitution. beilstein-journals.orgresearchgate.net The presence of an electron-withdrawing nitro substituent has been shown to significantly affect the pKa of a phenolic compound. beilstein-journals.orgresearchgate.net

Steric effects arise from the physical bulk of the substituents. Large substituents near a reaction site can hinder the approach of reagents, slowing down the reaction rate. This steric hindrance can also influence the regioselectivity of reactions, favoring attack at less hindered positions. For example, a bulky substituent at the ortho position to the ether linkage could influence the conformation of the molecule and potentially affect the reactivity of the adjacent aldehyde group.

The table below illustrates the expected effects of different substituents on the chemical behavior of the aromatic ring.

SubstituentPosition on RingElectronic EffectSteric EffectExpected Impact on Reactivity
-NO₂ortho, paraElectron-withdrawingModerateDeactivates ring towards electrophilic substitution; may increase aldehyde reactivity. beilstein-journals.orgresearchgate.net
-CH₃ortho, paraElectron-donatingModerateActivates ring towards electrophilic substitution. researchgate.net
-Clortho, paraElectron-withdrawing (inductive), Electron-donating (resonance)ModerateWeakly deactivates ring towards electrophilic substitution.
-OCH₃ortho, paraElectron-donatingModerateStrongly activates ring towards electrophilic substitution. researchgate.net

Emerging Research Directions and Future Outlook

Integration with Flow Chemistry and Microreactor Technology

The synthesis of fine chemicals and pharmaceutical intermediates is increasingly benefiting from the adoption of flow chemistry and microreactor technology. krishisanskriti.org These approaches offer substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. mdpi.comnih.govscielo.brresearchgate.net For a compound like Methyl 2-(3-formylphenoxy)propanoate, which involves the formation of both an ether and an ester linkage, likely through Williamson ether synthesis followed by esterification or a related pathway, flow chemistry presents numerous opportunities for process optimization.

Table 1: Comparison of Batch vs. Flow Synthesis for Aromatic Compound Production

FeatureBatch SynthesisFlow Synthesis
Heat Transfer Often slow and inefficient, leading to temperature gradients.Rapid and highly efficient, ensuring uniform temperature. mdpi.comnih.gov
Mass Transfer Limited by mixing efficiency, can be slow.Enhanced due to small channel dimensions, leading to faster reactions. mdpi.com
Safety Higher risk with hazardous reagents and exothermic reactions due to large volumes.Inherently safer due to small reaction volumes and better temperature control. rug.nl
Scalability Often challenging, requiring significant redevelopment.More straightforward through scaling-out (parallelization of reactors). rsc.org
Process Control Manual or semi-automated, with less precise control.Fully automated with precise control over parameters like residence time and stoichiometry. chimia.ch

The application of microreactor technology is also in line with the principles of green chemistry, as it often leads to reduced solvent usage, lower energy consumption, and minimized waste generation. rug.nl

Application of Machine Learning and Artificial Intelligence in Synthetic Route Design

Furthermore, machine learning models can be trained to predict the outcomes of specific reactions with high accuracy. chemrxiv.org For the synthesis of this compound, an ML model could be used to:

Predict the optimal catalyst and solvent for the etherification of 3-hydroxybenzaldehyde (B18108).

Optimize the conditions for the subsequent propionylation and esterification steps.

Estimate the likelihood of success for different combinations of reactants and reagents, thereby reducing the need for extensive experimental screening. chemrxiv.org

AI algorithms are also being employed for the optimization of reaction conditions in real-time, often in conjunction with automated flow chemistry platforms. ijcce.ac.irijcce.ac.ir By analyzing data from in-line analytical sensors, an AI system can adjust parameters such as temperature, flow rate, and reagent concentration to maximize yield and minimize impurities. ijcce.ac.ir The use of fine-tuned large language models (LLMs) to generate detailed, step-by-step chemical synthesis procedures from a simple reaction input is also an emerging area of research. mdpi.com

Development of Novel Catalytic Systems for Sustainable Transformations

The development of highly efficient and sustainable catalytic systems is a cornerstone of modern organic synthesis. For the preparation of this compound, two key transformations are the formation of the ether linkage and the ester group. Traditional methods for these reactions often rely on stoichiometric reagents or harsh conditions. Current research focuses on the development of novel catalysts that can promote these transformations under milder, more environmentally friendly conditions. omicsonline.org

For the etherification of the phenolic hydroxyl group, research is moving away from classical Williamson ether synthesis conditions towards catalytic alternatives. This includes the use of solid-supported catalysts and metal-organic frameworks (MOFs) that can be easily recovered and reused, thus aligning with the principles of green chemistry. magtech.com.cn Catalytic systems based on copper or other transition metals are being explored for the cross-coupling of phenols with alkyl halides. organic-chemistry.org

Similarly, for the esterification step, enzymatic catalysis offers a green alternative to acid-catalyzed processes. omicsonline.org Lipases, for example, can catalyze esterification reactions with high selectivity under mild conditions, often in non-aqueous media. The development of immobilized enzymes for use in continuous flow reactors is a particularly active area of research.

Table 2: Examples of Novel Catalytic Systems for Etherification and Esterification

TransformationCatalyst TypeExampleAdvantages
Phenol (B47542) Etherification Supported Metal OxideSulfated copper oxide on aluminaHigh conversion and selectivity, readily available materials. google.com
Lanthanide PhosphateLa2(HPO4)3Minimizes side reactions like isomerization. google.com
Oxidative Esterification Vanadium-basedVO(acac)2 with H2O2Rapid conversion of aldehydes and alcohols to esters, broad functional group tolerance. organic-chemistry.org
Transesterification Heterogeneous AcidZeolitesCan be tailored for bulky substrates and used in continuous processes. mdpi.com

The overarching goal is the development of catalytic systems that are not only highly active and selective but also robust, recyclable, and derived from abundant, non-toxic materials. nih.gov

Exploration of New Chemical Space and Diversification Strategies

While this compound has specific applications, its core structure represents a scaffold that can be used to explore new chemical space. univr.it The term "chemical space" refers to the vast ensemble of all possible molecules. nih.govnih.gov By systematically modifying the structure of this compound, a library of new molecules with potentially valuable properties can be generated.

Diversification of the this compound scaffold could be achieved through several strategies:

Modification of the formyl group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and condensation reactions, to introduce diverse substituents.

Substitution on the aromatic ring: The benzene (B151609) ring can be further functionalized through electrophilic aromatic substitution reactions to introduce additional groups that can modulate the molecule's electronic and steric properties.

Variation of the propanoate chain: The length and branching of the ester side chain can be altered to fine-tune physical properties such as lipophilicity and solubility.

These diversification strategies, when combined with high-throughput screening, can lead to the discovery of new compounds with applications in areas such as pharmaceuticals, agrochemicals, and materials science. The exploration of chemical space around known bioactive molecules is a common strategy in drug discovery. acs.orgyoutube.com Furthermore, catalytic methods are being developed that allow for the divergent transformation of aromatic esters themselves into a variety of other valuable compounds through reactions like decarbonylative coupling and aryl exchange. acs.orgnih.gov

Advanced Analytical Techniques for In Situ Reaction Monitoring

The optimization and control of chemical processes rely heavily on the ability to monitor reactions in real-time. Process Analytical Technology (PAT) encompasses a range of techniques that provide continuous, in-situ analysis of critical process parameters. mt.commt.com For the synthesis of this compound, particularly in a continuous flow setup, PAT is indispensable for ensuring consistent product quality and process efficiency. researchgate.netrsc.org

Several advanced analytical techniques are well-suited for in-situ reaction monitoring:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR probes can be directly inserted into a reactor to monitor the disappearance of reactants and the appearance of products by tracking their characteristic vibrational frequencies. americanpharmaceuticalreview.comacs.org

Raman Spectroscopy: This technique is complementary to FTIR and is particularly useful for monitoring reactions in aqueous media and for analyzing crystalline forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR is a powerful tool for obtaining detailed structural information about the species in a reaction mixture without the need for sample extraction. rsc.org

These in-situ monitoring techniques generate large amounts of data that can be used to build kinetic models of the reaction, identify reaction intermediates, and detect process deviations in real-time. wiley.com This information is crucial for rapid process optimization and for the implementation of advanced process control strategies. birmingham.ac.uk

Q & A

Q. What synthetic strategies are recommended for preparing methyl 2-(3-formylphenoxy)propanoate with high purity?

A multi-step synthesis is typically employed, starting with the esterification of 3-formylphenol with methyl propanoate derivatives. Key steps include:

  • Coupling reactions : Use of carbodiimide-based reagents (e.g., diisopropylcarbodiimide) to facilitate ester bond formation between phenolic hydroxyl and propanoate groups .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product. Purity should be verified via HPLC (>95%) and NMR spectroscopy .

Q. How can the structure of this compound be confirmed experimentally?

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Look for characteristic signals: aldehyde proton (~9.8 ppm), aromatic protons (6.8–7.5 ppm), and ester carbonyl (~170 ppm) .
    • IR spectroscopy : Confirm ester carbonyl (C=O, ~1730 cm⁻¹) and aldehyde (C=O, ~1710 cm⁻¹) stretches .
  • Mass spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (expected m/z: calculated for C₁₁H₁₂O₄, 208.0736) .

Q. What analytical methods are suitable for assessing the stability of this compound under varying pH conditions?

  • HPLC stability studies : Monitor degradation products at pH 2–12 (buffered solutions) over 24–72 hours. Use C18 columns with UV detection at 254 nm .
  • Kinetic analysis : Calculate degradation half-life (t₁/₂) using first-order kinetics. Note: The aldehyde group may hydrolyze under basic conditions, requiring pH <7 for storage .

Advanced Research Questions

Q. How can computational modeling optimize the reaction conditions for synthesizing this compound?

  • Density Functional Theory (DFT) : Model transition states to identify energy barriers for esterification and side reactions (e.g., aldehyde oxidation).
  • Solvent optimization : Use COSMO-RS simulations to predict solvent effects (e.g., DMF vs. THF) on reaction yield .
  • Reference : Compare computational results with experimental yields from reflux conditions (70–80°C, 12–24 hours) .

Q. What strategies resolve contradictions in biological activity data for structurally similar propanoate derivatives?

  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing 3-formyl with 3-nitro or methoxy groups) and compare bioactivity profiles .
  • Meta-analysis : Aggregate data from studies on related compounds (e.g., methyl 2-(4-aminophenyl)propanoate ) to identify trends in cytotoxicity or enzyme inhibition.

Q. How can impurities in this compound be identified and quantified for pharmaceutical-grade applications?

  • Impurity profiling : Use LC-MS/MS to detect byproducts (e.g., unreacted 3-formylphenol or ester hydrolysis products) .
  • Pharmacopeial standards : Follow EP/USP guidelines for limits of unidentified impurities (<0.15%) and residual solvents (e.g., DMF < 880 ppm) .

Q. What experimental designs mitigate challenges in scaling up the synthesis of this compound?

  • Flow chemistry : Optimize continuous-flow reactors to control exothermic esterification reactions and improve heat dissipation .
  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent volume) for reproducibility at pilot scales .

Methodological Guidance Table

Research Aspect Recommended Methods Key Citations
Synthesis Carbodiimide-mediated coupling, reflux conditions
Purification Column chromatography, recrystallization
Structural Analysis NMR, HRMS, IR
Stability Testing HPLC kinetic studies
Impurity Control LC-MS/MS, pharmacopeial standards

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.